

In-Depth Technical Guide to the Thermochemical Properties of 1-Bromo-4-ethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-4-ethylbenzene**

Cat. No.: **B134493**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and estimated thermochemical data for **1-Bromo-4-ethylbenzene**. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate thermochemical information for process design, safety analysis, and computational modeling. This document details experimental protocols for the determination of key thermochemical properties and presents data in a clear, structured format.

Core Thermochemical Data

Due to a lack of extensive experimental data in the public domain for **1-Bromo-4-ethylbenzene**, the following thermochemical properties have been estimated using the Joback group contribution method. This method allows for the prediction of thermochemical properties based on the molecular structure. It is a reliable estimation technique when experimental data is unavailable.

Property	Symbol	Value	Unit	Method
Physical Properties				
Molecular Weight	MW	185.06	g/mol	-
Melting Point	T _m	-43.5	°C	Experimental[1]
Boiling Point	T _b	204	°C	Experimental[1]
Density (at 20°C)	ρ	1.3478	g/cm ³	Experimental[1]
Enthalpy				
Standard Enthalpy of Formation (gas, 298.15 K)				
Enthalpy of Formation (gas, 298.15 K)	ΔH _f °(g)	58.34	kJ/mol	Estimated (Joback Method)
Enthalpy of Vaporization	ΔH _{vap}	46.2	kJ/mol	Experimental[2][3]
Entropy				
Standard Molar Entropy (gas, 298.15 K)				
Entropy (gas, 298.15 K)	S°(g)	403.81	J/(mol·K)	Estimated (Joback Method)
Heat Capacity				
Heat Capacity (gas, 298.15 K)	C _p (g)	157.93	J/(mol·K)	Estimated (Joback Method)

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of liquid organic compounds such as **1-Bromo-4-ethylbenzene**.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

- Oxygen bomb calorimeter
- High-precision thermometer
- Crucible
- Ignition wire
- Oxygen cylinder with pressure regulator
- Pellet press (for solid samples, not applicable here)
- Analytical balance

Procedure:

- A precisely weighed sample of **1-Bromo-4-ethylbenzene** (typically 0.5 - 1.0 g) is placed in the crucible.
- A fuse wire is attached to the electrodes of the bomb, with the wire in contact with the sample.
- The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.
- The bomb is placed in a calorimeter can containing a known mass of water. The can is then placed in an outer insulating jacket.

- The initial temperature of the water is recorded to a high precision.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
- The heat of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen).
- The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids.

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. The heat capacity is determined by comparing the heat flow required to raise the temperature of the sample with that of a standard material with a known heat capacity, typically sapphire.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed sample pans (e.g., aluminum)
- Sapphire standard
- Analytical balance

Procedure:

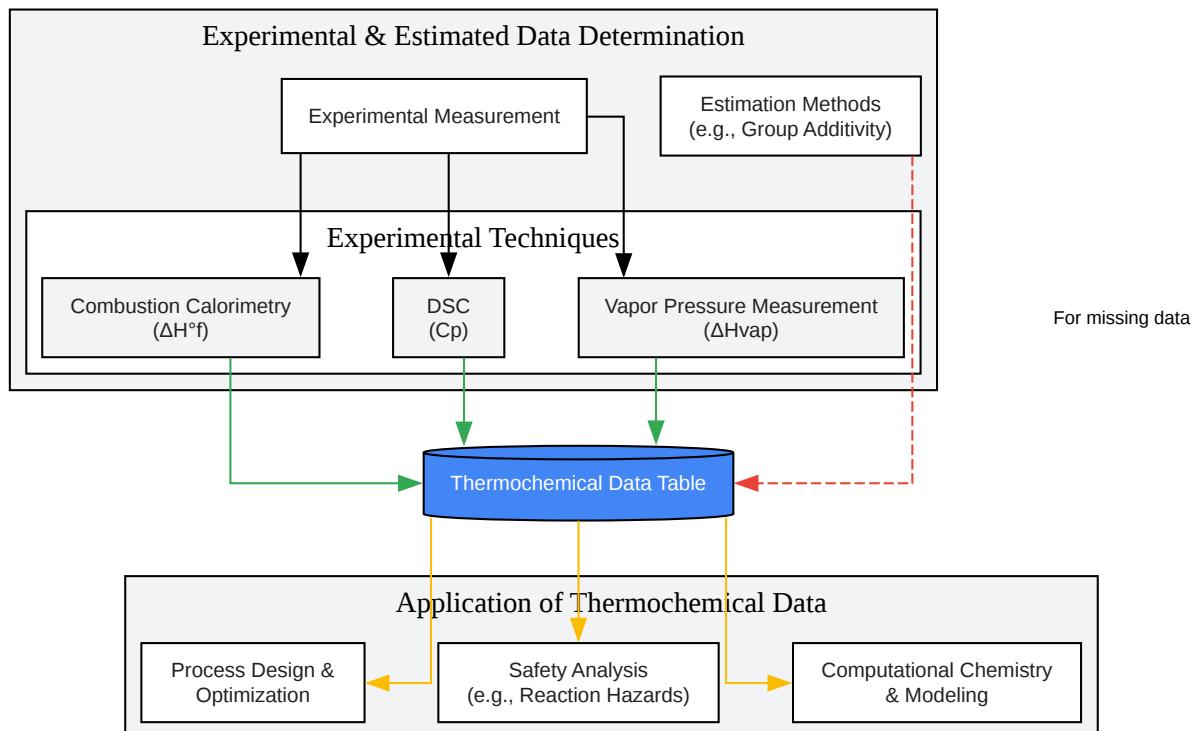
- Three DSC runs are performed under identical conditions (temperature program, purge gas, etc.):
 - Baseline: An empty sample pan and an empty reference pan.
 - Standard: A sapphire disc of known mass in the sample pan.
 - Sample: A known mass of **1-Bromo-4-ethylbenzene** in the sample pan.
- The sample pan is hermetically sealed to prevent evaporation of the liquid during the experiment.
- The temperature program typically involves an initial isothermal period, followed by a linear heating ramp through the temperature range of interest, and a final isothermal period. A common heating rate is 10-20 °C/min.[\[4\]](#)
- The heat flow to the sample is recorded as a function of temperature.
- The heat capacity of the sample at a given temperature is calculated using the following equation: $Cp,\text{sample} = (Cp,\text{std} * m\text{std} / m\text{sample}) * (\Delta H\text{sample} - \Delta H\text{baseline}) / (\Delta H\text{std} - \Delta H\text{baseline})$ where:
 - Cp is the specific heat capacity
 - m is the mass
 - ΔH is the heat flow signal from the DSC

Determination of Vapor Pressure via the Static Method

The static method is a direct technique for measuring the vapor pressure of a liquid or solid.

Principle: The sample is placed in a thermostatted, evacuated container, and the pressure of the vapor in equilibrium with the condensed phase is measured directly with a pressure transducer.

Apparatus:


- Thermostatted sample cell
- High-vacuum system
- Pressure transducer (e.g., capacitance manometer)
- Temperature controller and sensor
- Data acquisition system

Procedure:

- A small amount of **1-Bromo-4-ethylbenzene** is introduced into the sample cell.
- The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by several freeze-pump-thaw cycles.
- The sample cell is brought to the desired temperature using the thermostat.
- The system is allowed to reach thermal and vapor-liquid equilibrium.
- The pressure is measured using the pressure transducer.
- Measurements are repeated at various temperatures to obtain the vapor pressure as a function of temperature.
- The data can be fitted to an equation, such as the Antoine equation or the Clausius-Clapeyron equation, to determine the enthalpy of vaporization.

Visualizations

The following diagram illustrates the general workflow for the determination and application of thermochemical data for a given compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermochemical Data Determination and Application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]

- 3. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mse.ucr.edu [mse.ucr.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Thermochemical Properties of 1-Bromo-4-ethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134493#thermochemical-data-for-1-bromo-4-ethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com